molecular formula C14H12N2O3S B5515488 N-1,2-benzisoxazol-3-yl-1-phenylmethanesulfonamide

N-1,2-benzisoxazol-3-yl-1-phenylmethanesulfonamide

Cat. No. B5515488
M. Wt: 288.32 g/mol
InChI Key: BDPSTJRWUGTYTJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-1,2-benzisoxazol-3-yl-1-phenylmethanesulfonamide and related compounds involves multiple steps, including cyclopropanation reactions, one-pot synthesis methods, and the use of various catalysts and reagents. Notably, the asymmetric cyclopropanation by Rhodium(II) N-(Arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes in the presence of alkenes has shown practical enantioselective synthesis methods for related structures (Davies et al., 1996). Additionally, poly(N, N′-dibromo-N-ethyl-benzene-1, 3-di-sulfonamide) and N, N, N′, N′- tetrabromobenzene-1,3-disulfonamide have been utilized as catalysts for the synthesis of benzimidazoles, indicating versatile approaches to the synthesis of complex sulfonamide structures (Ghorbani‐Vaghei & Veisi, 2010).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives have been elucidated through various spectroscopic methods, including NMR and X-ray crystallography. These studies provide critical insights into the compound's conformation, electronic structure, and potential for interactions with biological targets. For instance, the crystal structure analysis of a Schiff base derivative provided detailed insights into the conformation and intramolecular interactions within the molecule (Subashini et al., 2009).

Chemical Reactions and Properties

This compound participates in various chemical reactions, highlighting its reactivity and potential application in synthetic chemistry. Reactions such as [5+2]- and [5+1]-annulations between ynamides and 1,2-benzisoxazoles have been explored, with ligand-controlled chemoselectivity influencing the reaction pathways and outcomes (Jadhav, Lu, & Liu, 2018).

Mechanism of Action

While the specific mechanism of action for “N-1,2-benzisoxazol-3-yl-1-phenylmethanesulfonamide” is not mentioned in the retrieved papers, benzisoxazole derivatives have been shown to exhibit various biological activities. For instance, some benzisoxazole-embedded drug molecules such as risperidone and zonisamide exhibit anticonvulsant actions . They may act by blocking repetitive firing of voltage-gated sodium channels, reducing T-type calcium channel currents, or binding allosterically to GABA receptors .

Safety and Hazards

The safety data sheet for a related compound, (1,2-Benzisoxazol-3-yl)acetic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Benzisoxazole derivatives are a promising area of research in medicinal chemistry due to their diverse biological activities . Future research could focus on exploring the wide spectrum of applications of these motifs, formulating advanced drug molecules embedded with benzisoxazole motifs, and investigating the potential of these compounds as drug candidates .

properties

IUPAC Name

N-(1,2-benzoxazol-3-yl)-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c17-20(18,10-11-6-2-1-3-7-11)16-14-12-8-4-5-9-13(12)19-15-14/h1-9H,10H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDPSTJRWUGTYTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NC2=NOC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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